4-Amino-5-hydroxy-2H-pyrrole-3-carboxamide
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Overview
Description
4-Amino-5-hydroxy-2H-pyrrole-3-carboxamide is a heterocyclic organic compound with a pyrrole ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of amino and hydroxyl groups in its structure makes it a versatile intermediate for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-hydroxy-2H-pyrrole-3-carboxamide can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran is condensed with appropriate amines under mild conditions . Another method involves the cyclocondensation of cyanoacetamide derivatives with suitable aldehydes or ketones in the presence of catalysts .
Industrial Production Methods
Industrial production of this compound typically involves the use of high-yielding and scalable synthetic routes. The Paal-Knorr synthesis is favored due to its operational simplicity and the availability of starting materials. Catalysts such as iron(III) chloride or copper complexes are often employed to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-hydroxy-2H-pyrrole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form amines or other derivatives.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4-Amino-5-hydroxy-2H-pyrrole-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of dyes, pigments, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Amino-5-hydroxy-2H-pyrrole-3-carboxamide involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. This can lead to the inhibition or activation of specific biological pathways, making it a valuable compound for drug development .
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-hydroxy-2H-pyrrole-3-carboxamide:
Amino-pyrazoles: These compounds also contain amino groups and exhibit similar reactivity but differ in their ring structure.
Pyrazolo[3,4-b]pyridines: These compounds have a fused ring system and are used in similar applications but have different chemical properties.
Uniqueness
This compound is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions.
Properties
Molecular Formula |
C5H7N3O2 |
---|---|
Molecular Weight |
141.13 g/mol |
IUPAC Name |
4-amino-5-oxo-1,2-dihydropyrrole-3-carboxamide |
InChI |
InChI=1S/C5H7N3O2/c6-3-2(4(7)9)1-8-5(3)10/h1,6H2,(H2,7,9)(H,8,10) |
InChI Key |
VSQQFXIRRGHVAC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C(=O)N1)N)C(=O)N |
Origin of Product |
United States |
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